molecular formula C24H20IN3OS2 B11525647 2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

Cat. No.: B11525647
M. Wt: 557.5 g/mol
InChI Key: DDSYBLSUSYDWJG-UHFFFAOYSA-N
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Description

2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and an iodobenzylidene moiety, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Iodobenzylidene Group: This step involves the condensation of the benzothiazole derivative with 4-iodobenzaldehyde under basic conditions.

    Attachment of the Acetamide Group: The final step involves the reaction of the intermediate with N-(1-phenylethyl)acetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The iodobenzylidene moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions for substitution reactions often involve strong bases or nucleophiles.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the corresponding amine.

    Substitution: Products depend on the nucleophile used but could include various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Benzothiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activity.

    Enzyme Inhibition: It could act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

Industry

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide exerts its effects is likely related to its ability to interact with biological macromolecules. The benzothiazole core can intercalate with DNA, while the iodobenzylidene group can form covalent bonds with proteins. These interactions can disrupt normal cellular processes, leading to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
  • 2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

Uniqueness

The presence of the iodobenzylidene group in 2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide makes it unique compared to its chloro and bromo analogs. This iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s biological activity and specificity.

Properties

Molecular Formula

C24H20IN3OS2

Molecular Weight

557.5 g/mol

IUPAC Name

2-[[6-[(4-iodophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C24H20IN3OS2/c1-16(18-5-3-2-4-6-18)27-23(29)15-30-24-28-21-12-11-20(13-22(21)31-24)26-14-17-7-9-19(25)10-8-17/h2-14,16H,15H2,1H3,(H,27,29)

InChI Key

DDSYBLSUSYDWJG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)I

Origin of Product

United States

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